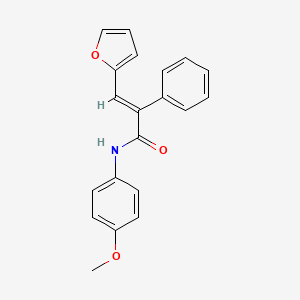
3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide, also known as FMPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. FMPA belongs to the class of acrylamide derivatives and has a molecular weight of 341.4 g/mol.
作用機序
The mechanism of action of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide involves its binding to the hydrophobic pockets of proteins. The binding of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide to the protein induces a conformational change, which can be detected by fluorescence emission. This property of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide makes it an excellent tool for studying protein-protein interactions.
Biochemical and Physiological Effects:
3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide has been shown to have minimal toxicity and is well-tolerated in animal models. Studies have shown that 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide does not affect cell viability or induce any significant changes in cellular functions. However, further studies are required to determine the long-term effects of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide exposure.
実験室実験の利点と制限
The main advantage of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide is its ability to detect protein-protein interactions with high sensitivity and specificity. 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide is also relatively easy to synthesize and is cost-effective. However, 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide has limitations in terms of its applicability to different types of proteins and its potential interference with other cellular processes.
将来の方向性
There are several future directions for the use of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide in scientific research. One potential direction is the development of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide-based probes for detecting protein-protein interactions in vivo. Another direction is the use of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide as a tool for studying the dynamics of protein-protein interactions and their role in cellular processes. Additionally, 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide can be used in the development of new drugs targeting protein-protein interactions. Overall, 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide has significant potential for advancing our understanding of protein-protein interactions and their role in various biological processes.
合成法
3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide can be synthesized by the reaction of 4-methoxybenzaldehyde with 2-furylacrylic acid in the presence of a suitable catalyst. The resulting intermediate is then reacted with aniline to form the final product. The synthesis of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide is a straightforward process and can be carried out using simple laboratory equipment.
科学的研究の応用
3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide has various potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for detecting and studying protein-protein interactions. 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide has been shown to bind to the hydrophobic pockets of proteins and emit fluorescence upon binding. This property makes it an excellent tool for studying protein-protein interactions in vitro.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-23-17-11-9-16(10-12-17)21-20(22)19(14-18-8-5-13-24-18)15-6-3-2-4-7-15/h2-14H,1H3,(H,21,22)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMSWLHBSHBVPE-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


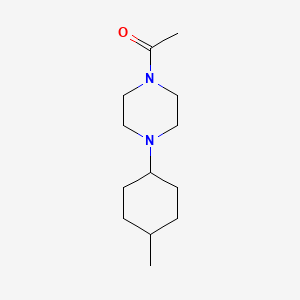
![3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800039.png)
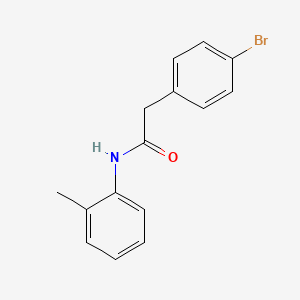
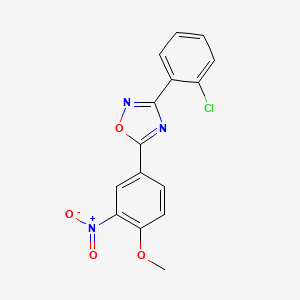
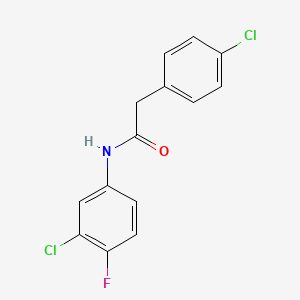
![5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole](/img/structure/B5800060.png)

![3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5800076.png)
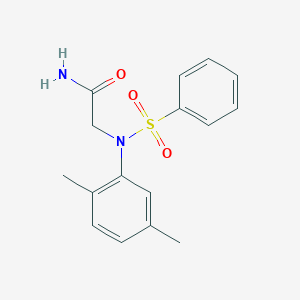
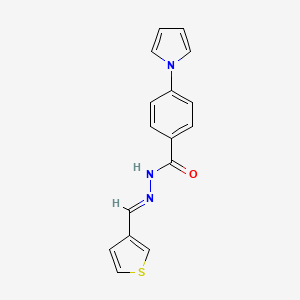
![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5800124.png)